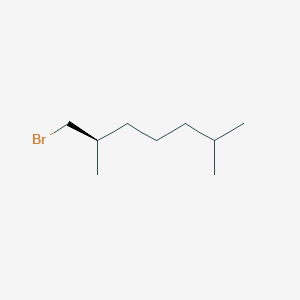

(2R)-1-Bromo-2,6-dimethylheptane

Description

Structure

3D Structure

Properties

CAS No. |

60610-07-3 |

|---|---|

Molecular Formula |

C9H19Br |

Molecular Weight |

207.15 g/mol |

IUPAC Name |

(2R)-1-bromo-2,6-dimethylheptane |

InChI |

InChI=1S/C9H19Br/c1-8(2)5-4-6-9(3)7-10/h8-9H,4-7H2,1-3H3/t9-/m1/s1 |

InChI Key |

PELJZECKXOURIR-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)CBr |

Canonical SMILES |

CC(C)CCCC(C)CBr |

Origin of Product |

United States |

Mechanistic and Stereochemical Aspects of Reactions Involving 2r 1 Bromo 2,6 Dimethylheptane

Elimination Reactions (E2)

The E2 (Elimination Bimolecular) reaction is a concerted, single-step process in which a base removes a proton from a carbon adjacent (β-position) to the leaving group, leading to the formation of a double bond. libretexts.org The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. libretexts.org

For alkyl halides with multiple types of β-hydrogens, E2 reactions can lead to the formation of different constitutional isomers of alkenes. The regioselectivity of the elimination is largely governed by two empirical rules: the Saytzeff (or Zaitsev) rule and the Hofmann rule.

Saytzeff's Rule: Predicts that the major product will be the more substituted (and therefore more stable) alkene. libretexts.org This is typically favored when using a small, strong base.

Hofmann's Rule: Predicts that the major product will be the less substituted alkene. This is often observed when using a sterically bulky base, as it will preferentially abstract the more sterically accessible proton. khanacademy.org

In the case of (2R)-1-Bromo-2,6-dimethylheptane, there are two types of β-hydrogens: one at the C2 position and two on the methyl group at C2 (if we consider the other methyl as part of the main chain for numbering, which is incorrect, so we will refer to the hydrogens on the C2-methyl group). Abstraction of the C2 proton would lead to the more substituted alkene, 2,6-dimethylhept-1-ene (the Saytzeff product). Abstraction of a proton from the C2-methyl group would also lead to 2,6-dimethylhept-1-ene. However, considering the hydrogens on the C3 carbon, their removal would lead to a different product. Let's re-examine the structure: The β-carbon is C2. It has one hydrogen. The γ-carbon is C3. Therefore, only one constitutional isomer, 2,6-dimethylhept-1-ene , can be formed through an E2 reaction involving the β-hydrogen on C2. There are no other β-hydrogens. Therefore, the concepts of Saytzeff and Hofmann products are not applicable in this specific case as there is only one possible regioisomer.

However, if we were to consider a related isomer, such as 2-bromo-2,6-dimethylheptane, the situation would be different. In that hypothetical case, removal of a proton from C1 would give the Hofmann product, while removal from C3 would give the Saytzeff product.

Table 2: Expected Elimination Products for a Structurally Related Alkyl Halide (2-Bromo-2,6-dimethylheptane) to Illustrate Regioselectivity

| Base | Expected Major Product | Rule |

| Sodium Ethoxide (CH₃CH₂ONa) | 2,6-Dimethylhept-2-ene | Saytzeff |

| Potassium tert-butoxide ((CH₃)₃COK) | 2,6-Dimethylhept-1-ene | Hofmann |

This table is for illustrative purposes using a structural isomer to explain the concepts of Saytzeff and Hofmann regioselectivity.

The E2 reaction has a strict stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation. msu.edu This means they lie in the same plane but on opposite sides of the carbon-carbon bond, with a dihedral angle of 180°. This alignment allows for the smooth, simultaneous breaking of the C-H and C-Br bonds and the formation of the π bond of the alkene.

For an acyclic molecule like this compound, rotation around the C1-C2 single bond can readily achieve the necessary anti-periplanar arrangement of a β-hydrogen and the bromine atom. The specific conformation required for the E2 elimination will influence the stereochemistry of the resulting alkene if the product can exist as stereoisomers. In the case of this compound, the product, 2,6-dimethylhept-1-ene, does not have stereoisomers (E/Z isomers) as the double bond is terminal. Therefore, while the anti-periplanar requirement is mechanistically crucial, it does not lead to different stereoisomeric products in this specific reaction.

Competition between Substitution and Elimination Pathways

The reaction pathways of this compound are significantly influenced by its structure as a primary alkyl halide with steric hindrance at the β-position. This structural feature plays a crucial role in the competition between nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions.

Primary alkyl halides, in general, are prone to undergo SN2 reactions due to the low steric hindrance at the α-carbon. However, the presence of a bulky substituent at the β-carbon, as in the case of the isobutyl group in this compound, can impede the backside attack of a nucleophile required for the SN2 mechanism. This steric hindrance increases the activation energy for the SN2 pathway, making the E2 pathway more competitive.

The outcome of the reaction is highly dependent on the nature of the nucleophile or base employed. Strong, non-bulky nucleophiles will likely favor the SN2 pathway, leading to the substitution product with inversion of configuration at a stereocenter if one were present at the α-carbon. However, with this compound, the stereocenter is at the β-position and thus unaffected in an SN2 reaction at the primary carbon.

Conversely, the use of strong, sterically hindered bases, such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA), will predominantly favor the E2 elimination pathway. masterorganicchemistry.com The bulkiness of these bases makes it difficult for them to act as nucleophiles and attack the sterically accessible but less reactive α-carbon. Instead, they will preferentially abstract a proton from the β-carbon, leading to the formation of an alkene. The increased alkyl substitution at the β-carbon in this compound also stabilizes the transition state of the E2 reaction, further promoting this pathway. acs.org

The following table summarizes the expected major products based on the type of reagent used:

| Reagent Type | Dominant Pathway | Major Product |

| Strong, non-bulky nucleophile (e.g., NaOH, EtO⁻) | SN2 | (R)-1-substituted-2,6-dimethylheptane |

| Strong, bulky base (e.g., t-BuOK, LDA) | E2 | 2,6-dimethylhept-1-ene |

It is important to note that in many cases, a mixture of substitution and elimination products will be obtained, and the ratio will be dependent on the specific reaction conditions such as temperature and solvent.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon bonds, and the stereochemical outcome of these reactions when using chiral substrates like this compound is of significant interest.

Stereospecificity in Carbon-Carbon Bond Formation (e.g., Suzuki, Negishi, Heck Couplings)

Suzuki Coupling: The Suzuki cross-coupling reaction, which pairs an organoboron compound with an organohalide, has been shown to proceed with a high degree of stereospecificity with primary alkylboron reagents. Studies using deuterium-labeled substrates have demonstrated that the transmetalation step, a key step in the catalytic cycle, occurs with retention of configuration at the carbon-boron bond. nih.gov While this provides insight into the behavior of the organoboron partner, the stereochemistry at the alkyl halide partner is also a critical consideration. For primary alkyl halides like this compound, the reaction is expected to proceed with high fidelity, preserving the stereochemistry at the chiral center.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organohalide. These reactions are also known to be highly stereospecific. The use of nickel or palladium catalysts with appropriate ligands can effectively couple secondary alkylzinc halides with aryl halides, often with high selectivity for the branched product. organic-chemistry.orgacs.org For a primary alkyl bromide like this compound, the corresponding organozinc reagent would be expected to couple with high retention of configuration.

Heck Coupling: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org While traditionally used with aryl and vinyl halides, recent advancements have enabled the use of alkyl halides. The mechanism of the Heck reaction with alkyl halides can involve radical intermediates, which could potentially lead to a loss of stereochemical information. However, intramolecular Heck reactions of unactivated alkyl halides have been shown to proceed through an alkylpalladium intermediate, suggesting that stereospecificity can be maintained. researchgate.net

Retention or Inversion of Configuration at the Alkyl Bromide Stereocenter

The stereochemical outcome at the stereocenter of a chiral alkyl bromide in a cross-coupling reaction is highly dependent on the reaction mechanism, which in turn is influenced by the metal catalyst, the ligands, and the specific coupling partners.

Palladium-catalyzed cross-coupling reactions of alkyl electrophiles often proceed with inversion of configuration at the stereogenic center. nih.gov This is particularly true for reactions that follow an SN2-like oxidative addition mechanism. For example, the Suzuki coupling of scalemic α-cyanohydrin triflates proceeds with complete inversion of configuration. nih.gov

However, retention of configuration is also possible and can be influenced by the choice of catalyst and ligands. For instance, in nickel-catalyzed cross-coupling of benzylic carbamates, the use of a tricyclohexylphosphine ligand leads to retention of configuration, while an N-heterocyclic carbene (NHC) ligand results in inversion. nih.gov This highlights the crucial role of the ligand in directing the stereochemical pathway. In some cases, a double inversion mechanism can also lead to a net retention of configuration. rsc.orgyoutube.com

The following table provides a generalized summary of expected stereochemical outcomes:

| Reaction Type | Typical Stereochemical Outcome at Alkyl Halide | Influencing Factors |

| Pd-catalyzed Suzuki Coupling | Inversion or Retention | Ligand, Substrate |

| Pd-catalyzed Negishi Coupling | Inversion or Retention | Ligand, Substrate |

| Ni-catalyzed Cross-Coupling | Racemization, Inversion, or Retention | Ligand, Reaction Conditions |

| Co-catalyzed Cross-Coupling | Inversion (via SN2-like mechanism) | Additives (e.g., 1,3-butadiene) acs.orgorganic-chemistry.org |

For this compound, where the stereocenter is at the β-position, the stereochemical integrity is generally expected to be preserved in these cross-coupling reactions as the bond to the chiral center is not directly involved in the carbon-carbon bond formation.

Ligand Design for Enantiospecificity in Cross-Coupling of Branched Alkyl Halides

The design of chiral ligands is paramount in achieving high enantiospecificity in cross-coupling reactions involving chiral or prochiral substrates. The ligand can influence the stereochemical outcome by creating a chiral environment around the metal center, which can then differentiate between enantiomers or enantiotopic faces of the substrate.

For branched alkyl halides, where the steric environment is more demanding, the choice of ligand is even more critical. Bulky and electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., CPhos, SPhos, RuPhos, XPhos), have been shown to be effective in promoting the Negishi coupling of secondary alkylzinc halides. organic-chemistry.org Chiral bidentate ligands, such as Pybox derivatives, have been successfully employed in nickel-catalyzed enantioconvergent cross-couplings of alkyl halides. nih.govresearchgate.net

In the context of enantioconvergent couplings, where a racemic starting material is converted to a single enantiomer of the product, the chiral ligand plays a key role in controlling the relative rates of reaction of the two enantiomers of the substrate. For instance, in the iron-catalyzed enantioselective Suzuki-Miyaura coupling of racemic α-bromopropionates, the (R,R)-QuinoxP* ligand was found to be crucial for inducing chirality. rsc.org

The development of new and more effective chiral ligands is an active area of research, with the goal of achieving high stereocontrol in a wide range of cross-coupling reactions involving challenging substrates like branched alkyl halides.

Radical Functionalization Reactions

Stereochemical Outcomes of Alkyl Radical Intermediates

Reactions that proceed through radical intermediates often pose a challenge to stereocontrol. When a radical is formed at a stereogenic center, the resulting radical intermediate is typically planar or rapidly inverting, which leads to a loss of stereochemical information. youtube.com

For this compound, if a radical were to be generated at the chiral C2 position (for example, through hydrogen atom abstraction), the resulting radical would likely be planar or rapidly racemize. Subsequent trapping of this radical would lead to a racemic or diastereomeric mixture of products.

However, there are strategies to achieve stereocontrol in radical reactions. One approach is the use of chiral catalysts or auxiliaries that can influence the facial selectivity of the radical trapping step. For example, enantioselective C(sp³)–H functionalization has been achieved through radical activation using chiral copper catalysts. nih.gov Another strategy involves radical rebound mechanisms, where the radical is generated and trapped within a solvent cage, which can lead to a degree of stereoretention. nih.gov

In the case of radical reactions at the primary carbon of this compound (e.g., through atom transfer radical addition), the stereocenter at C2 is not directly involved in the reaction and its configuration would be preserved.

The stereochemical outcome of a radical reaction is therefore highly dependent on where the radical is formed and the specific reaction conditions and reagents employed. While racemization is a common outcome when the radical is formed at a stereocenter, modern synthetic methods are increasingly providing ways to control the stereochemistry of radical reactions.

Asymmetric Radical Trapping and Functionalization

The generation of a radical from this compound would likely proceed via homolytic cleavage of the carbon-bromine bond, typically initiated by radical initiators (e.g., AIBN) or photolysis. This would form the (2R)-2,6-dimethylheptyl radical. The stereocenter at the C2 position is not directly involved in the initial radical formation at C1.

In the context of asymmetric radical trapping, the chirality of the starting material can influence the stereochemical outcome of subsequent reactions if the chiral center affects the conformation of the radical intermediate or the trajectory of the incoming trapping agent. However, since the radical is at a primary carbon and the chiral center is at the adjacent carbon, the stereochemical influence might be modest unless a chelating auxiliary is used.

General mechanisms for asymmetric radical reactions often involve the use of chiral catalysts or auxiliaries that can control the stereoselectivity of the bond-forming step. These methods include:

Chiral Lewis Acids: These can coordinate to a radical acceptor, influencing the facial selectivity of the radical addition.

Chiral Transition Metal Catalysts: Metals like rhodium, copper, and cobalt can engage in catalytic cycles that involve radical intermediates, with chiral ligands dictating the enantioselectivity of the product.

Organocatalysis: Chiral amines or N-heterocyclic carbenes can be used to generate chiral radical species or to control the approach of a radical to a substrate.

For this compound, a hypothetical asymmetric radical trapping scenario could involve its reaction with a prochiral radical acceptor in the presence of a chiral catalyst. The stereochemical outcome would depend on the ability of the catalyst to differentiate between the two faces of the radical acceptor, guided by the steric and electronic properties of the chiral 2,6-dimethylheptyl radical.

| Catalyst Type | General Approach | Potential Outcome with (2R)-2,6-dimethylheptyl radical |

| Chiral Lewis Acid | Coordination to a prochiral olefin | Diastereoselective addition, with the ratio of diastereomers depending on the steric bulk of the radical and the nature of the Lewis acid-substrate complex. |

| Chiral Transition Metal | Oxidative addition/reductive elimination cycles | Formation of a new stereocenter with a specific configuration, influenced by the chiral ligand environment around the metal. |

| Chiral Organocatalyst | Formation of a chiral enamine radical cation | Enantioselective functionalization of the organocatalyst-substrate complex. |

Carbonylation and Carboxylation Reactions

Carbonylation and carboxylation reactions of alkyl halides are powerful methods for the synthesis of carboxylic acids and their derivatives. These reactions often involve transition metal catalysts, such as those based on palladium, nickel, or cobalt.

The site-selective carboxylation of branched alkyl bromides like this compound is a significant challenge. The presence of β-hydrogens can lead to competing β-hydride elimination pathways in organometallic intermediates, resulting in the formation of alkenes. However, recent advances in catalysis have enabled the direct carboxylation of unactivated alkyl halides.

For a primary alkyl bromide such as this compound, carboxylation would be expected to occur at the C1 position, replacing the bromine atom with a carboxylic acid group to yield (2R)-3,7-dimethyloctanoic acid. The key to achieving high site-selectivity is the choice of catalyst and reaction conditions that favor the direct insertion of CO2 over side reactions. Nickel-based catalytic systems, often in combination with photoredox catalysis, have shown promise for the carboxylation of alkyl halides under mild conditions.

The general mechanism for nickel-catalyzed carboxylation involves:

Oxidative addition of the alkyl bromide to a low-valent nickel complex.

Formation of an alkyl-nickel intermediate.

Insertion of CO2 into the nickel-carbon bond to form a nickel carboxylate complex.

Reductive elimination or protonolysis to release the carboxylic acid and regenerate the active catalyst.

When considering the stereochemical implications of CO2 insertion into the C-Br bond of a chiral substrate, the key question is whether the stereocenter is affected during the reaction. In the case of this compound, the chiral center is at C2, which is adjacent to the reaction center at C1.

If the reaction proceeds through a mechanism that does not involve the formation of a planar radical or carbocation at the chiral center, the stereochemistry at C2 should be retained. For the carboxylation of this compound, the formation of the (2R)-2,6-dimethylheptyl radical or a corresponding organonickel species at the primary carbon should not directly affect the configuration of the adjacent stereocenter.

Therefore, the expected product of the carboxylation of this compound would be (2R)-3,7-dimethyloctanoic acid, with retention of the (R) configuration at the chiral center.

Hypothetical Stereochemical Pathway:

| Starting Material | Key Intermediate | Product | Expected Stereochemistry |

| This compound | (2R)-2,6-dimethylheptyl-Ni(II) complex | (2R)-3,7-dimethyloctanoic acid | Retention of configuration at C2 |

It is important to note that while this represents the most probable outcome based on established mechanistic principles, the actual stereochemical course of the reaction could be influenced by various factors, including the specific catalyst system, reaction conditions, and potential for isomerization or racemization under the reaction conditions, although racemization at a non-reacting stereocenter is unlikely.

Computational and Theoretical Studies on 2r 1 Bromo 2,6 Dimethylheptane Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to map out potential energy surfaces for chemical reactions, providing detailed insights into reaction mechanisms for alkyl halides like (2R)-1-Bromo-2,6-dimethylheptane. duke.edu DFT calculations can effectively model reactions such as nucleophilic substitution (SN2) and elimination (E2), which are characteristic of this class of compounds. sparknotes.comresearchgate.net

A key application of DFT in studying the reactivity of this compound is the characterization of transition states. duke.eduyoutube.com The transition state represents the highest energy point along a reaction coordinate, acting as the barrier that must be overcome for reactants to convert into products. youtube.com

For a bimolecular nucleophilic substitution (SN2) reaction, DFT can model the approach of a nucleophile to the electrophilic carbon atom (C1) bonded to the bromine. The calculation would characterize a transition state where the carbon atom is pentacoordinated, with a partially formed bond to the incoming nucleophile and a partially broken bond to the departing bromide leaving group. pressbooks.pub

Similarly, for a bimolecular elimination (E2) reaction, DFT calculations can identify the transition state where a base removes a proton from the C2 carbon, simultaneously with the formation of a pi-bond and the departure of the bromide ion. libretexts.org This requires a specific anti-periplanar arrangement of the proton and the leaving group. youtube.com

By calculating the energies of the reactants, transition state, and products, a complete reaction energy profile can be constructed. This profile reveals the activation energy (the difference in energy between the reactants and the transition state), which is critical for determining the reaction rate. youtube.com

Table 1: Hypothetical DFT-Calculated Energy Profile for SN2 Reaction of this compound with Hydroxide

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + OH⁻ | 0.0 |

| Transition State | [HO···CH₂(R)···Br]⁻ | +22.5 |

| Products | (S)-2,6-Dimethylheptan-1-ol + Br⁻ | -15.0 |

Note: Data are representative and for illustrative purposes.

Stereoelectronic effects are critical in determining the feasibility and outcome of a reaction. youtube.com These effects relate to how the spatial arrangement of orbitals influences the reaction pathway. In the E2 elimination of this compound, a key stereoelectronic requirement is the anti-periplanar alignment of a β-hydrogen and the bromine leaving group. libretexts.org DFT calculations can be used to analyze the energies of different molecular conformations to determine the favorability of achieving this specific geometric arrangement, thereby influencing the reaction rate and the resulting alkene stereochemistry.

Non-covalent interactions (NCIs), while weaker than covalent bonds, play a significant role in molecular structure and reactivity. wikipedia.orgnumberanalytics.com These interactions include van der Waals forces, dipole-dipole interactions, and halogen bonding. libretexts.org Within the this compound molecule, intramolecular NCIs can influence its conformational preferences. Computationally, energy decomposition analysis (EDA) can be applied to DFT results to dissect the interaction energy between reactants into physically meaningful components such as electrostatics, Pauli repulsion, polarization, and dispersion. escholarship.org This analysis would reveal, for instance, the nature of the interaction between an approaching nucleophile and the alkyl halide, including stabilizing or destabilizing non-covalent forces that affect the transition state energy. ehu.eus

Molecular Dynamics Simulations of Solvation and Conformational Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical systems. For this compound, MD simulations are invaluable for understanding the effects of the solvent on its behavior. slideshare.net

Solvation, the interaction between a solute and the solvent, can profoundly influence reaction rates and mechanisms. nih.govumass.edu MD simulations can model this compound in various solvents, such as polar protic (e.g., water, ethanol) and polar aprotic (e.g., acetone, DMSO), to study how solvent molecules arrange around the solute. This can reveal how the solvent stabilizes or destabilizes the ground state and, more importantly, the transition state. libretexts.org For example, in a potential SN1 reaction, polar protic solvents would be expected to stabilize the carbocation intermediate through hydrogen bonding and dipole-ion interactions, thus accelerating the reaction. libretexts.org Conversely, for an SN2 reaction, a polar protic solvent might solvate the nucleophile, reducing its reactivity. libretexts.org

The flexible heptane (B126788) chain of this compound can adopt numerous conformations. MD simulations can explore the conformational landscape of the molecule in different solvent environments, identifying the most populated conformers and the energy barriers between them. This is crucial because the reactivity of the molecule, particularly in E2 reactions, is highly dependent on its ability to adopt the necessary anti-periplanar conformation. youtube.comyoutube.com

Table 2: Expected Influence of Solvent Type on Reaction Pathways for an Alkyl Halide

| Solvent Type | SN1 / E1 Pathway | SN2 Pathway | Rationale |

| Polar Protic | Favored | Disfavored | Stabilizes carbocation intermediate and leaving group; solvates and hinders nucleophile. libretexts.org |

| Polar Aprotic | Disfavored | Favored | Does not strongly solvate the nucleophile, leaving it more reactive. |

| Nonpolar | Disfavored | Disfavored | Generally poor at stabilizing charged intermediates or transition states. |

Quantum Chemical Analysis of Stereochemical Control

Quantum chemical methods provide deep insight into how the electronic structure of a molecule dictates the stereochemical outcome of its reactions.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative model for understanding chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org

In the context of an SN2 reaction involving this compound, the key interaction is between the HOMO of the nucleophile and the LUMO of the alkyl halide. cureffi.orgyoutube.com The LUMO of this compound is the antibonding sigma orbital (σ) associated with the C-Br bond. This σ orbital has a large lobe located on the carbon atom, pointing away from the C-Br bond. For the most effective orbital overlap and subsequent bond formation, the nucleophile's HOMO must attack this large lobe from the "backside"—the side opposite the bromine atom. youtube.comlibretexts.org This backside attack is the fundamental reason for the inversion of stereochemistry observed in SN2 reactions. sparknotes.comlibretexts.org

For an E2 elimination, FMO theory describes the interaction of the base's HOMO with the LUMO of the C-H bond that is anti-periplanar to the C-Br bond. This interaction weakens the C-H bond, facilitating proton removal and initiating the cascade of electronic rearrangement that leads to the formation of the double bond and expulsion of the bromide ion.

By combining the principles of FMO theory with quantitative electronic structure calculations, the stereochemical outcomes of reactions involving this compound can be accurately predicted.

For an SN2 reaction, the mandated backside attack means that if the starting material is the (2R)-enantiomer, the product will have the opposite configuration at the stereocenter. The nucleophile replaces the bromine with a complete inversion of configuration, leading to the formation of the corresponding (S)-enantiomer. youtube.comlibretexts.org

For E2 reactions, computational models can predict which of the possible alkene products will be favored. By calculating the energies of the transition states leading to different products, the major and minor products can be identified. This often aligns with Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene. libretexts.org However, the calculations can also account for steric hindrance. If a bulky base is used, the model might predict that the kinetically favored product is the less substituted "Hofmann" alkene, formed by the removal of a less sterically hindered proton.

Table 3: Predicted Stereochemical and Regiochemical Outcomes for Reactions of this compound

| Reaction Type | Reagent Example | Key Mechanistic Feature | Predicted Product(s) |

| SN2 | Sodium Iodide (NaI) | Backside nucleophilic attack libretexts.org | (S)-1-Iodo-2,6-dimethylheptane (Inversion) |

| E2 (Zaitsev) | Sodium Ethoxide (NaOEt) | Anti-periplanar elimination of H from C2 libretexts.org | 2,6-Dimethylhept-1-ene |

| E2 (Hofmann) | Potassium tert-butoxide (KOtBu) | Anti-periplanar elimination, sterically hindered base | 2,6-Dimethylhept-1-ene (likely major due to primary halide) |

Applications of 2r 1 Bromo 2,6 Dimethylheptane As a Chiral Building Block

Synthesis of Enantiopure Hydrocarbon Chains and Branched Alkanes

The defined stereochemistry of (2R)-1-Bromo-2,6-dimethylheptane makes it an excellent starting material for the synthesis of enantiopure branched alkanes. These structures are integral components of various natural products, including insect pheromones and lipids. The bromo functionality provides a reactive handle for carbon-carbon bond formation, allowing for the extension of the hydrocarbon chain with precise control over the stereochemistry.

A key strategy involves the coupling of the Grignard reagent derived from this compound with other alkyl halides or electrophiles. This approach has been successfully employed in the synthesis of various chiral hydrocarbon chains. For instance, the coupling with a suitable partner can lead to the formation of larger, more complex branched alkanes with multiple stereocenters.

| Reactant 1 | Reactant 2 | Coupling Method | Product |

| This compound | Alkyl Grignard Reagent | Cuprate-mediated | Enantiopure branched alkane |

| Grignard of this compound | Alkyl Halide | Kumada Coupling | Enantiopure branched alkane |

Precursor for Complex Chiral Molecules via Functional Group Interconversions

The versatility of this compound extends beyond the synthesis of simple hydrocarbon chains. The bromo group can be readily transformed into a variety of other functional groups, often with high stereochemical fidelity. This allows for the introduction of heteroatoms and the construction of more complex chiral molecules.

Stereoretentive Transformations to Alcohols, Ethers, or Amines

The primary bromide of this compound is susceptible to nucleophilic substitution reactions. By carefully selecting the nucleophile and reaction conditions, the bromine atom can be replaced with an oxygen or nitrogen-containing group while preserving the stereochemistry at the C2 center.

For example, reaction with a suitable oxygen nucleophile, such as an alkoxide or hydroxide, can yield the corresponding (2R)-2,6-dimethylheptan-1-ol or its ether derivatives. Similarly, reaction with nitrogen nucleophiles like ammonia (B1221849) or primary amines can lead to the formation of (2R)-2,6-dimethylheptan-1-amine and its N-substituted analogues. These transformations are crucial for the synthesis of chiral ligands, auxiliaries, and bioactive molecules containing these functional groups.

| Starting Material | Reagent | Product | Transformation |

| This compound | Sodium Hydroxide | (2R)-2,6-Dimethylheptan-1-ol | Stereoretentive Hydroxylation |

| This compound | Sodium Alkoxide | (2R)-1-Alkoxy-2,6-dimethylheptane | Stereoretentive Etherification |

| This compound | Ammonia | (2R)-2,6-Dimethylheptan-1-amine | Stereoretentive Amination |

Alkylation Reactions with Maintained Stereointegrity

The carbon skeleton of this compound can be further elaborated through alkylation reactions that maintain the integrity of the chiral center. Organocuprate reagents, often prepared from the corresponding organolithium or Grignard reagents, are particularly effective for this purpose. These soft nucleophiles readily undergo coupling reactions with the primary bromide, forming a new carbon-carbon bond with minimal risk of racemization.

This method is instrumental in building up the carbon framework of complex natural products where the 2,6-dimethylheptyl moiety is a key structural feature. The ability to introduce a wide range of alkyl, alkenyl, and aryl groups with high stereochemical control makes this a powerful tool in asymmetric synthesis.

Role in Stereoselective Synthesis of Bioactive Compounds (Non-Clinical Focus)

The enantiopure nature of this compound makes it a valuable synthon in the total synthesis of various bioactive compounds. Its structural motif is found in the side chains of important natural products.

One notable area of application is in the synthesis of the side chains of tocopherols (B72186) (Vitamin E) and related compounds. The stereochemistry of the branched side chain is crucial for the biological activity of these molecules. Synthetic strategies often rely on the use of chiral building blocks like this compound to construct the intricate stereochemical array of the phytyl tail.

Furthermore, derivatives of 2,6-dimethylheptane (B94447) have been identified as components of insect pheromones. The synthesis of these pheromones with high enantiomeric purity is essential for their effectiveness in pest management strategies. This compound serves as a key starting material for the construction of these complex signaling molecules. For example, it can be envisioned as a precursor to fragments of the antibiotic Rifamycin S, which possesses a complex ansa-chain structure.

| Bioactive Compound Target | Synthetic Role of this compound |

| Vitamin E (α-Tocopherol) Side Chain | Precursor to the C8 chiral fragment. |

| Insect Pheromones (e.g., from the family Lyonetiidae) | Chiral building block for the main carbon backbone. researchgate.net |

| Rifamycin S ansa-chain fragment | Potential precursor for the C10-C19 fragment. |

Emerging Trends and Future Research Directions

Development of Novel Catalytic Systems for Enantioselective Bromination

The direct, enantioselective bromination of prochiral alkanes to produce compounds like (2R)-1-Bromo-2,6-dimethylheptane remains a significant challenge in synthetic chemistry. Traditional radical halogenation methods often lack stereocontrol, leading to racemic mixtures. libretexts.org Consequently, current research is intensely focused on the development of innovative catalytic systems that can precisely control the stereochemical outcome of bromination reactions.

Recent advancements have seen the emergence of both metal-catalyzed and organocatalytic systems for various enantioselective halogenations. acs.orgacs.org For instance, chiral phosphoric acids and their calcium salts have been successfully employed as catalysts for the enantioselective α-bromination of enecarbamates, achieving high yields and excellent enantiomeric excesses (up to 98% ee). acs.org Similarly, Lewis base catalysis has been shown to enable the enantioselective bromochlorination of chalcones with high stereoselectivity, utilizing commercially available alkaloid-derived catalysts. acs.org These systems often work by activating the bromine source and the substrate within a chiral environment, thereby directing the attack of the bromide to a specific face of the molecule.

While direct enantioselective C-H bromination of alkanes is still a nascent field, progress in related transformations offers a promising outlook. For example, TADDOL-mediated systems have been developed for the enantioselective dibromination of cinnamyl alcohols. nih.gov The insights gained from these systems are crucial for designing future catalysts for the enantioselective functionalization of unactivated C-H bonds in alkane substrates. The goal is to develop robust catalysts that can differentiate between prochiral C-H bonds in a molecule like 2,6-dimethylheptane (B94447), enabling a direct and atom-economical synthesis of the desired (R)-enantiomer.

| Catalyst Type | Reaction Type | Substrate Class | Key Advantages | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acids / Calcium Salts | α-Bromination | Enecarbamates | Metal-free, low catalyst loading, mild conditions | acs.org |

| Chiral Lewis Bases (e.g., (DHQD)2PHAL) | Bromochlorination | Chalcones | High regio- and diastereoselectivity, commercial catalyst | acs.org |

| Copper-Chiral Box Complexes | Intramolecular Aminohalogenation | Terminal Alkenes | Synthesis of chiral nitrogen-containing heterocycles | acs.org |

| Titanium-TADDOL Complexes | Dibromination | Cinnamyl Alcohols | First system for enantioselective dibromination | nih.gov |

Strategies for Overcoming Challenges in Stereoselective Functionalization of Branched Alkyl Bromides

Once synthesized, the stereoselective functionalization of branched alkyl bromides like this compound presents its own set of challenges. The steric hindrance around the chiral center and the potential for competing elimination reactions or racemization can complicate nucleophilic substitution and cross-coupling reactions.

A significant area of research is the development of transition-metal-catalyzed cross-coupling reactions that are effective for sterically hindered C(sp³)-electrophiles. Nickel catalysis, in particular, has emerged as a powerful tool. Recent studies have demonstrated Ni-catalyzed migratory 3,3-difluoroallylation of unactivated alkyl bromides at remote tertiary centers. nih.govnih.gov This "chain-walking" strategy allows for functionalization at sterically congested positions that are otherwise difficult to access, opening up pathways to construct all-carbon quaternary centers from primary alkyl bromides. nih.govnih.gov This approach could be adapted for the functionalization of branched primary bromides by designing ligands that control the extent and direction of the migratory insertion.

Furthermore, photoredox catalysis combined with nickel catalysis is enabling new types of transformations. This dual catalytic approach can facilitate the coupling of alkyl halides with a variety of nucleophiles under mild conditions, often proceeding through radical intermediates. acs.org This strategy can overcome the high activation barriers associated with traditional Sₙ2 reactions at hindered centers and can be rendered enantioselective through the use of chiral ligands, providing a pathway to couple this compound with other molecules while retaining stereochemical integrity. acs.org

Integration of Flow Chemistry and Continuous Processing for Chiral Synthesis

The fine chemical and pharmaceutical industries are increasingly adopting flow chemistry and continuous processing to improve the safety, efficiency, and scalability of synthetic processes. nih.govacs.org The synthesis of chiral molecules, including branched alkyl halides and their derivatives, stands to benefit significantly from this technological shift.

Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for highly exothermic or fast reactions often involved in halogenation. nih.gov This precise control can lead to higher yields, improved selectivity, and minimized formation of byproducts. For chiral synthesis, maintaining optimal conditions is key to preventing racemization or epimerization. Flow systems can also facilitate the use of heterogeneous catalysts, which can be packed into columns for easy separation and reuse, thereby improving the sustainability of the process. rsc.org The synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates has been successfully demonstrated using continuous flow setups incorporating biocatalysis, organometallic catalysis, and organocatalysis. nih.gov

The generation and use of reactive intermediates, such as organosodium compounds from alkyl chlorides, have been demonstrated in flow systems, providing a safer and more controlled alternative to batch processing. acs.org Integrating the synthesis of this compound and its subsequent functionalization into a continuous, multi-step flow process represents a major future research direction. This would streamline the production of complex chiral molecules, reduce waste, and enhance process safety and reproducibility.

| Parameter | Advantage in Flow Systems |

|---|---|

| Safety | Small reactor volumes minimize risks associated with hazardous reagents or exothermic reactions. |

| Process Control | Precise control over temperature, pressure, and residence time leads to higher reproducibility and selectivity. |

| Scalability | Scaling up is achieved by running the system for longer periods ("numbering-up") rather than using larger reactors. nih.gov |

| Efficiency | Improved heat and mass transfer lead to faster reactions and higher yields. |

| Integration | Facilitates the telescoping of multiple reaction steps, reducing manual handling and purification stages. acs.org |

Exploration of New Mechanistic Pathways for Stereochemical Control

A deeper understanding of reaction mechanisms is fundamental to developing new methods for stereochemical control. For the synthesis and functionalization of this compound, this involves elucidating the intricate details of both bromination and substitution/coupling pathways.

In halogenation reactions, the nature of the intermediate—whether it is a bridged halonium ion, a carbon radical, or a carbocation—dictates the stereochemical outcome. libretexts.orgyoutube.com For instance, the bromination of alkenes typically proceeds via an anti-addition mechanism involving a cyclic bromonium ion intermediate. youtube.comyoutube.com In contrast, radical halogenation of alkanes often proceeds through a trigonal planar radical intermediate, which can lead to racemization if the radical is formed at a stereocenter. libretexts.orgyoutube.com Future research will likely focus on developing catalytic systems that can steer the reaction through a specific, stereochemically defined pathway. This could involve catalysts that generate and control a "caged" radical pair or that operate through non-traditional mechanisms to avoid racemizing intermediates.

Mechanistic studies, including kinetic analysis, isotope labeling, and computational modeling, are crucial for this endeavor. researchgate.net For example, understanding whether the stereoselectivity of a catalytic reaction is under kinetic or thermodynamic control is essential for optimizing reaction conditions. researchgate.net By exploring novel mechanistic manifolds, such as those involving migratory functionalization or synergistic photoredox/metal catalysis, chemists can devise new strategies to synthesize and manipulate complex chiral molecules like this compound with unprecedented levels of precision and efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.